2-(Butylthiomethylene)-6-methoxy-1-tetralone
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Overview
Description
2-(Butylthiomethylene)-6-methoxy-1-tetralone is an organic compound that belongs to the class of tetralones Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthiomethylene)-6-methoxy-1-tetralone can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxy-1-tetralone with butylthiomethylene chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthiomethylene)-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the tetralone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted tetralones depending on the nucleophile used.
Scientific Research Applications
2-(Butylthiomethylene)-6-methoxy-1-tetralone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Butylthiomethylene)-6-methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthiomethylene)-6-methoxy-1-tetralone
- 2-(Ethylthiomethylene)-6-methoxy-1-tetralone
- 2-(Propylthiomethylene)-6-methoxy-1-tetralone
Uniqueness
2-(Butylthiomethylene)-6-methoxy-1-tetralone is unique due to the presence of the butylthiomethylene group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62416-05-1 |
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Molecular Formula |
C16H20O2S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2E)-2-(butylsulfanylmethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C16H20O2S/c1-3-4-9-19-11-13-6-5-12-10-14(18-2)7-8-15(12)16(13)17/h7-8,10-11H,3-6,9H2,1-2H3/b13-11+ |
InChI Key |
VKSSVGZUJNUGEQ-ACCUITESSA-N |
Isomeric SMILES |
CCCCS/C=C/1\CCC2=C(C1=O)C=CC(=C2)OC |
Canonical SMILES |
CCCCSC=C1CCC2=C(C1=O)C=CC(=C2)OC |
Origin of Product |
United States |
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